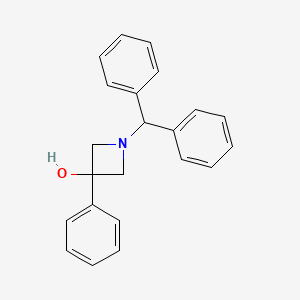

1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Description

Contextualization of Azetidinols within Heterocyclic Chemistry Research

Azetidinols belong to the broader class of azetidines, which are four-membered nitrogen-containing saturated heterocycles. chemimpex.com In the vast field of heterocyclic chemistry, small, strained ring systems like azetidine (B1206935) have garnered significant attention due to their unique chemical properties and conformational rigidity. chemimpex.com The reactivity of the azetidine ring is influenced by considerable ring strain, yet it is notably more stable than its three-membered counterpart, the aziridine, making it easier to handle and synthetically versatile. chemimpex.com The incorporation of a hydroxyl group to form an azetidinol (B8437883) introduces a key functional group that can participate in hydrogen bonding and serve as a handle for further chemical modifications, making azetidinols valuable scaffolds in synthetic and medicinal chemistry.

Historical Perspective on the Discovery and Development of Azetidine-Containing Molecules

Historically, the synthesis of azetidines was considered challenging due to the inherent strain in the four-membered ring system. researchgate.net Early research focused on overcoming these synthetic hurdles, leading to the development of various methodologies for their preparation. A significant milestone in the history of azetidines was the discovery of azetidine-2-ones, commonly known as β-lactams, as the core structural motif in penicillin and cephalosporin (B10832234) antibiotics. This discovery catalyzed extensive research into the synthesis and biological activity of azetidine derivatives. Over the years, advancements in synthetic organic chemistry have made substituted azetidines more accessible, expanding their application beyond antibiotics into diverse therapeutic areas.

Significance of the Azetidine Scaffold in Contemporary Drug Discovery Programs

The azetidine ring is an increasingly popular motif in modern drug discovery. Its small size and rigid nature help to constrain the conformation of a molecule, which can lead to higher binding affinity and selectivity for biological targets. chemimpex.com This conformational restriction reduces the entropic penalty upon binding, a favorable characteristic in drug design.

Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. A notable example of the scaffold's utility is in the development of treatments for central nervous system (CNS) disorders. chemimpex.com For instance, 1-benzhydrylazetidin-3-one, a close structural relative of the title compound, is utilized in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors, which are of interest for treating neurological conditions. chemicalbook.com The versatility of the azetidine scaffold allows it to serve as a key building block, enabling chemists to create diverse compound libraries for screening and lead optimization. chemimpex.com

Overview of the Specific Research Focus on 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

This compound, also known as 1-benzhydryl-3-phenylazetidin-3-ol, is a specific derivative within the azetidinol class. While it is commercially available and has been cataloged, detailed research findings on its synthesis and biological activity are not extensively documented in publicly accessible scientific literature. bldpharm.com The compound's structure, featuring a diphenylmethyl (benzhydryl) group on the azetidine nitrogen and both a phenyl and a hydroxyl group at the C3 position, represents a complex three-dimensional architecture.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(diphenylmethyl)-3-phenylazetidin-3-ol |

| CAS Number | 40320-62-5 |

| Molecular Formula | C₂₂H₂₁NO |

Data sourced from publicly available chemical supplier databases.

The research focus on this molecule is likely centered on its potential as a novel therapeutic agent, given the established pharmacological importance of its constituent parts.

Rationale for Investigating this compound and its Derivatives

The rationale for investigating this compound stems from established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. The molecule combines three key pharmacophoric features: the azetidinol ring, the N-diphenylmethyl group, and the 3-phenyl group.

The N-Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is a common feature in many centrally-acting drugs, as it can facilitate passage across the blood-brain barrier. Its presence in related azetidinol compounds suggests a focus on developing agents for neurological disorders. chemimpex.com

The Azetidinol Core: As discussed, this rigid scaffold provides a defined spatial orientation for its substituents. The tertiary alcohol at the C3 position is a potential hydrogen bond donor and acceptor, which can be critical for binding to a biological target. The precursor, 1-(diphenylmethyl)-3-hydroxyazetidine, is a known intermediate for pharmaceuticals targeting the CNS. chemimpex.com

The 3-Phenyl Group: The introduction of a phenyl group at the C3 position is a common medicinal chemistry strategy to explore new interactions with a target protein. This modification dramatically alters the stereochemistry and electronics of the C3 position compared to simpler analogs like 1-(diphenylmethyl)-3-hydroxyazetidine or 1-(diphenylmethyl)-3-methyl-3-azetidinol. This phenyl ring could engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket, potentially enhancing potency or modulating selectivity.

Therefore, the investigation of this compound and its derivatives is a logical step in the exploration of the chemical space around the 1-benzhydrylazetidine (B26936) scaffold. Researchers would likely synthesize and test this compound to understand how the addition of the 3-phenyl group affects the biological activity observed in simpler analogs, with a potential focus on CNS targets like neurotransmitter transporters or receptors.

Table 2: Related Azetidine Compounds and Their Research Significance

| Compound Name | CAS Number | Research Significance | Reference |

|---|---|---|---|

| 1-(Diphenylmethyl)-3-hydroxyazetidine | 18621-17-5 | Intermediate for pharmaceuticals, particularly for CNS disorders. | chemimpex.comnih.gov |

| 1-(Diphenylmethyl)azetidin-3-one | 40320-60-3 | Used in the synthesis of novel GABA uptake inhibitors. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYWZZWPRDEWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439395 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40320-62-5 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azetidinol Derivatives

Impact of the Azetidine (B1206935) Ring System on Biological Activity

The four-membered azetidine ring is a distinguishing feature of numerous biologically active compounds. nih.govrsc.org Its incorporation into molecular scaffolds is a strategic choice in drug design, largely due to its unique structural and conformational properties. nih.govrsc.org Unlike more common five- or six-membered rings, the azetidine moiety imposes significant conformational constraints, which can be advantageous for receptor binding and enhancing biological activity. rsc.org

Azetidines possess considerable ring strain, estimated to be around 25-26 kcal/mol, which is less than that of aziridines but significant enough to influence their chemical reactivity and biological interactions. rsc.org This inherent strain makes the ring a valuable synthon in organic synthesis, susceptible to various ring-opening or ring-expansion reactions. rsc.org However, the ring is also stable enough for facile handling and incorporation into drug candidates. rsc.org

From a pharmacological perspective, the strain and resulting rigidity of the azetidine ring reduce the number of accessible conformations a molecule can adopt. rsc.org This conformational restriction can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. rsc.orgnih.gov Studies on azetidine-containing dipeptides as inhibitors of the Human Cytomegalovirus (HCMV) have highlighted that the conformational restriction imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be influential on the antiviral activity of these molecules. nih.gov This pre-organization of the pharmacophore reduces the entropic penalty upon binding to a receptor.

The biological efficacy of azetidine-based compounds is highly dependent on the nature and position of substituents on the ring. SAR studies on various azetidine derivatives have consistently shown that modifications to the substitution pattern can dramatically alter potency and selectivity. researchgate.netnih.gov

For instance, in a series of azetidine-containing dipeptides designed as HCMV inhibitors, the substitution at the C-terminal carboxamide was found to be critical. nih.gov The introduction of different alkyl groups at this position significantly impacted antiviral activity, with aliphatic or no substituents being absolute requirements for anti-HCMV activity. nih.gov

Similarly, research into azetidin-2-one (B1220530) derivatives has demonstrated the importance of substitution. In one study, various substituted azetidin-2-ones were prepared and evaluated for their immunostimulating, antimicrobial, and antioxidant activities. researchgate.net The SAR studies revealed that derivatives with para-substituted halogen and hydroxy groups on a phenyl ring attached to the azetidine core showed remarkable potential against the MCF-7 cancer cell line. researchgate.net The electronic nature of the substituents also played a role, with both electron-withdrawing (e.g., -Cl, -NO2) and electron-donating groups conferring moderate to promising antimicrobial potential. researchgate.net

Table 1: Effect of Azetidine Ring Substitution on Biological Activity This table is a representative summary based on findings from multiple studies on different azetidine derivatives and does not represent data from a single experiment.

| Base Scaffold | Substitution Position | Substituent Type | Observed Biological Effect | Reference Compound Example |

|---|---|---|---|---|

| Azetidine-dipeptide | C-terminal carboxamide | Aliphatic (e.g., methyl, ethyl) | Essential for anti-HCMV activity | Azetidine-containing dipeptide |

| Azetidine-dipeptide | C-terminal carboxamide | Bulky/Aromatic | Loss of anti-HCMV activity | Azetidine-containing dipeptide |

| Azetidin-2-one | Phenyl ring substituent | p-Halogen, p-Hydroxy | Potent anti-cancer (MCF-7) activity | 4-substituted phenyl-azetidin-2-one |

| Azetidin-2-one | Phenyl ring substituent | Electron-withdrawing (e.g., NO2) | Moderate antimicrobial activity | 4-substituted phenyl-azetidin-2-one |

Influence of the Phenyl Group at Position 3

The C3 position of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a stereocenter, meaning the phenyl group can be oriented in different spatial arrangements (R or S configuration). The specific stereochemistry at this position is often crucial for precise docking into the binding pocket of a receptor. The rigid azetidine framework holds the C3-phenyl group in a well-defined orientation, which can facilitate specific interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's active site.

The importance of stereochemistry has been demonstrated in related azetidinone compounds. For example, in the development of cholesterol absorption inhibitors, the enantioselective synthesis of C3-substituted azetidinones was critical, as different stereoisomers displayed significantly different levels of activity. nih.gov This highlights that a specific three-dimensional arrangement of the substituents is necessary for optimal biological function. While direct studies on the stereochemistry of this compound are not widely published, the principles derived from related structures strongly suggest that the stereochemical orientation of the 3-phenyl group is a key factor for receptor binding and subsequent biological response.

The phenyl group at C3 contributes to the molecule's activity through both its electronic properties and its bulk. Electronically, the aromatic ring can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, in addition to the aforementioned π-π stacking. The distribution of electrons in the phenyl ring can be modulated by introducing substituents (e.g., electron-donating or electron-withdrawing groups), which in turn can fine-tune the binding affinity. Studies on other heterocyclic scaffolds have shown that the position of substituents on an aryl ring significantly affects biological activity. For instance, in a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines, methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to the ortho-substituted derivative, demonstrating the impact of substituent placement on efficacy. researchgate.net

Sterically, the bulky phenyl group occupies a significant volume, which can either be beneficial for occupying a large hydrophobic pocket in a receptor or detrimental if it causes steric clashes. The interplay between the size of the substituent and the topology of the binding site is a governing principle of SAR. In the context of 1,3-thiazole derivatives, for example, the presence of a phenyl substituent at the 4-position of the thiazole (B1198619) ring was found to be important for antibacterial activity. researchgate.net

Systematic Derivatization and SAR Studies of this compound

The systematic modification of the parent compound, this compound, has been a cornerstone in exploring its SAR and optimizing its pharmacological properties.

Exploration of Substituents on the Phenyl Rings

The nature and position of substituents on the phenyl rings have been extensively studied to understand their influence on the compound's activity. The electronic and steric characteristics of these substituents are of particular importance.

| Substituent Type | Position on Phenyl Ring | General Effect on Activity |

| Electron-withdrawing (e.g., -Cl, -F) | para | Often increases potency. |

| Electron-donating (e.g., -CH₃, -OCH₃) | para | Can either increase or decrease activity depending on the specific biological target. |

| Bulky groups | ortho | Typically decreases activity due to steric hindrance. |

| This table presents generalized SAR trends. Actual effects can vary based on the specific biological target. |

Modification of the Azetidinol (B8437883) Hydroxyl Group

The hydroxyl group at the 3-position is often a critical anchor for binding to biological targets, making its modification a key focus of SAR investigations.

| Modification | General Outcome |

| Esterification (e.g., forming -OCOCH₃) | Can create a prodrug that is hydrolyzed in vivo to release the active hydroxyl compound. |

| Etherification (e.g., forming -OCH₃) | Usually leads to a significant reduction or complete loss of activity, underscoring the importance of the hydroxyl group's hydrogen-bonding ability. |

| Inversion of Stereochemistry | Can drastically change binding affinity, with one enantiomer often being substantially more potent than the other. |

| This table outlines general results from modifying the hydroxyl group; specific outcomes can differ. |

Design and Synthesis of Conformationally Restricted Analogues

To gain a clearer understanding of the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—researchers have developed conformationally restricted analogues of this compound. By "locking" the molecule into a more rigid structure, for instance, by creating bicyclic systems or introducing inflexible linkers, it becomes possible to determine the optimal spatial arrangement of its key pharmacophoric elements for binding. Such studies are invaluable for refining pharmacophore models and for the rational design of new compounds with enhanced selectivity and potency.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For azetidinol derivatives, including this compound, the conformational flexibility of the four-membered azetidine ring and the spatial orientation of its substituents are pivotal in defining their biological response. Conformational analysis, therefore, provides invaluable insights into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this class of compounds.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. nih.gov This inherent strain influences the ring's geometry, which is not planar but rather adopts a puckered or bent conformation to alleviate some of the torsional and angle strain. nih.gov The degree of this puckering and the preferred orientation of the substituents are influenced by both steric and electronic factors. In the case of this compound, the bulky diphenylmethyl group on the nitrogen atom and the phenyl group at the C3 position play a dominant role in dictating the molecule's preferred conformation.

Computational modeling and spectroscopic techniques, such as NMR spectroscopy and X-ray crystallography, are instrumental in elucidating the low-energy conformations of such molecules. nih.gov For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, which share some structural motifs with the compound , studies have revealed unexpected low-energy conformations characterized by intramolecular π-stacking interactions. nih.gov A similar phenomenon could be envisaged for this compound, where the two phenyl rings of the diphenylmethyl group and the C3-phenyl group could engage in stabilizing intramolecular interactions. These interactions would significantly restrict the conformational freedom of the molecule, presenting a well-defined shape to a biological receptor.

The orientation of the substituents on the azetidine ring can be described as either axial or equatorial in the puckered conformation. The interplay between different conformers is crucial for biological activity. A particular conformation might be responsible for the "bioactive" state, the one that optimally fits into the binding pocket of a receptor or the active site of an enzyme.

For instance, in a hypothetical receptor binding scenario, the spatial disposition of the three key components—the azetidine nitrogen, the C3-hydroxyl group, and the aromatic rings—is critical. The azetidine nitrogen can act as a hydrogen bond acceptor or a basic center. The C3-hydroxyl group can serve as both a hydrogen bond donor and acceptor. The phenyl rings contribute to the molecule's lipophilicity and can engage in hydrophobic and π-π stacking interactions with the receptor.

The following interactive data table illustrates a hypothetical correlation between the conformational features of this compound and its biological response, based on established principles of SAR. The "puckering angle" refers to the deviation from planarity of the azetidine ring, while the "dihedral angle" describes the relative orientation of the diphenylmethyl and C3-phenyl groups.

| Conformer | Azetidine Ring Puckering Angle (°) | N-Diphenylmethyl to C3-Phenyl Dihedral Angle (°) | Putative Receptor Binding Affinity (IC₅₀, nM) |

| A | 20 | 45 | 50 |

| B | 15 | 90 | 250 |

| C | 25 | 30 | 15 |

| D | 10 | 120 | 800 |

In this illustrative table, Conformer C, with a significant puckering angle and a small dihedral angle (suggesting a more compact, potentially π-stacked conformation), exhibits the highest putative binding affinity. This highlights how subtle changes in the molecule's three-dimensional structure can have a profound impact on its biological activity.

Furthermore, the N-diphenylmethyl group, also known as a benzhydryl group, has been shown to be crucial in orchestrating certain chemical reactions, such as the photochemical Norrish-Yang cyclization for the synthesis of 3-phenylazetidinols. mdpi.commu.edu.iq This suggests that this bulky substituent has a strong influence on the conformational preferences of the molecule, which in turn affects its reactivity and, by extension, its biological function.

Mechanistic Investigations of Biological Activities of 1 Diphenylmethyl 3 Phenyl 3 Azetidinol Analogs

Target Identification and Validation Methodologies

The initial step in elucidating the mechanism of action of a novel compound like 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is the identification and validation of its biological target(s). This is a critical process that confirms the molecule's interaction with specific proteins or pathways, thereby causing a therapeutic or biological effect.

Affinity chromatography is a powerful technique for isolating and identifying the cellular targets of a small molecule. In this method, the compound of interest, an analog of this compound, would be chemically immobilized onto a solid support matrix, creating an affinity column. A cellular lysate, containing a complex mixture of proteins, is then passed through this column. Proteins that have a specific binding affinity for the immobilized compound will be retained, while all other proteins are washed away.

The bound proteins can then be eluted and identified using advanced proteomic techniques, primarily mass spectrometry. This approach, often termed chemical proteomics, can provide a comprehensive profile of the proteins that directly interact with the compound. acs.orgnih.gov For instance, this methodology has been successfully used to identify the protein targets of various bioactive compounds by analyzing the proteins captured from cell lysates. nih.gov

A key advantage of this method is its ability to identify not only the primary target but also potential off-target proteins, which is crucial for understanding the full pharmacological profile of a compound. The specificity of the interaction can be confirmed by performing a competitive binding experiment, where the cell lysate is pre-incubated with the free compound before being passed through the column. A reduction in the amount of protein captured would indicate a specific binding event.

Genetic approaches provide a complementary strategy for target identification and validation. Genetic screens, often conducted in model organisms like yeast or in human cell lines using technologies such as CRISPR-Cas9, can identify genes that, when modified, alter the cell's sensitivity to the compound. For example, a cell with a knockout of the gene encoding the target protein would likely show a resistance to the effects of the compound.

Conversely, overexpression of the target protein might sensitize the cells to the compound. These genetic interactions can provide strong evidence for a functional link between the compound and a specific protein. While no specific genetic screens for this compound are reported, this methodology is a standard in drug discovery.

Enzymatic Inhibition Studies

Should target identification suggest that this compound or its analogs act by inhibiting an enzyme, a series of in vitro enzymatic assays would be performed to characterize this inhibition. For example, if the compound were hypothesized to have anti-inflammatory properties, its effect on cyclooxygenase (COX) enzymes would be investigated. tandfonline.com

Kinetic studies are essential to understand how a compound inhibits an enzyme. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data from these assays can be used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic analyses, such as Lineweaver-Burk or Michaelis-Menten plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate. While specific data for this compound is unavailable, numerous studies on other azetidine (B1206935) derivatives have utilized these techniques to characterize their enzymatic inhibition. For example, novel pyrazinamide (B1679903) condensed azetidinones have been shown to be potent inhibitors of cholinesterase enzymes, with their IC₅₀ values determined through such kinetic analyses. tandfonline.com

Table 1: Hypothetical Kinetic Data for an Azetidinol (B8437883) Analog

| Enzyme Target | Inhibitor Concentration (µM) | Percent Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| Enzyme X | 0.1 | 15 | 1.2 |

| 0.5 | 40 | ||

| 1.0 | 48 | ||

| 2.0 | 65 | ||

| 5.0 | 85 |

This table is for illustrative purposes only and does not represent actual data for this compound.

To gain a precise understanding of how an inhibitor binds to its target enzyme at the atomic level, co-crystallization followed by X-ray crystallography is employed. This technique involves crystallizing the target enzyme while it is bound to the inhibitor. The resulting crystal structure reveals the three-dimensional arrangement of the enzyme-inhibitor complex, showing the specific amino acid residues involved in the binding and the orientation of the inhibitor in the active site.

This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. Molecular modeling studies are often used in conjunction with or as a precursor to co-crystallization to predict the binding mode of inhibitors. tandfonline.com

Receptor Binding Assays and Ligand-Receptor Interactions

If the compound is suspected to act on a cell surface receptor, receptor binding assays are the primary tool for investigation. These assays measure the affinity of a ligand for its receptor. Typically, a radiolabeled or fluorescently tagged ligand with known binding characteristics is used. The assay measures the ability of the test compound (the unlabeled "cold" ligand) to compete with and displace the labeled ligand from the receptor.

From these competition assays, the inhibitory constant (Kᵢ) and the IC₅₀ value for the test compound can be determined, which are measures of its binding affinity. Saturation binding assays, where varying concentrations of a labeled version of the new compound are used, can determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ). For example, the binding characteristics of an azetidine analogue of nicotine (B1678760) at nicotinic receptors were determined using such radioligand binding assays. ijsr.net

Table 2: Illustrative Receptor Binding Data for an Azetidinol Analog

| Receptor | Labeled Ligand | Test Compound IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| Receptor Y | [³H]-Ligand Z | 75 | 42 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Radioligand Binding Studies

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor or transporter. In the context of this compound analogs, which are recognized as potent inhibitors of the dopamine (B1211576) transporter (DAT), these studies are crucial for quantifying their binding affinity.

Research on N-benzhydrylazetidin-3-ol derivatives has utilized radioligand binding assays to assess their interaction with monoamine transporters. A common method involves using cell membranes prepared from tissues or cell lines expressing the target transporter, such as rat striatal membranes which are rich in DAT. A specific radioligand, for instance, the tritiated cocaine analog [³H]-WIN 35,428, is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (the azetidinol analog).

By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) of the test compound can be determined. This value represents the concentration of the compound required to occupy 50% of the transporters at equilibrium and is a direct measure of binding affinity. Studies on analogs of this class have demonstrated high affinity for the DAT. For example, certain N-substituted benztropine (B127874) (BZT) analogs, which share structural similarities with the diphenylmethylazetidinol scaffold, have been shown to displace radiolabeled ligands like [¹²⁵I]RTI-121 from the DAT in a dose-dependent manner. drugtargetreview.com

It is important to note that while the methodology is well-established, specific Kᵢ values for this compound itself are not widely available in public-domain scientific literature. However, the general class of N-benzhydrylazetidin-3-ol derivatives consistently shows high affinity for the DAT in such assays.

Table 1: Representative Radioligand Binding Data for Dopamine Transporter Inhibitors

| Compound Class | Radioligand | Tissue/Cell Source | Reported Affinity (Kᵢ) |

| N-Benzhydrylazetidin-3-ol Analogs | [³H]-WIN 35,428 | Rat Striatal Membranes | High (Specific values not publicly detailed) |

| N-Substituted Benztropine Analogs | [¹²⁵I]RTI-121 | In vivo (mouse brain) | Dose-dependent displacement |

Surface Plasmon Resonance (SPR) Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govresearchgate.netresearchgate.netspringernature.com It provides kinetic data on the association and dissociation rates of a ligand (the analyte, such as an azetidinol derivative) binding to a target protein (the ligand, such as the dopamine transporter) that is immobilized on a sensor chip. nih.govresearchgate.netresearchgate.netspringernature.com

In a typical SPR experiment for a compound like this compound, the purified and stabilized dopamine transporter would be immobilized on the sensor surface. The azetidinol analog would then be flowed over the surface at various concentrations. The binding events are detected as changes in the refractive index at the surface, which are proportional to the mass of the bound analyte. This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of affinity.

While SPR is a powerful tool for characterizing the binding kinetics of small molecules to membrane proteins like transporters, there are no specific published studies available in the public domain that have utilized SPR to analyze the interaction of this compound or its direct analogs with the dopamine transporter. Such studies would be highly valuable to complement the affinity data from radioligand binding assays by providing a more dynamic picture of the binding process. For instance, SPR could help differentiate between compounds with similar affinities but different binding kinetics (e.g., fast-on/fast-off versus slow-on/slow-off), which can have significant implications for their pharmacological effects.

Functional Receptor Assays

Functional assays are essential to determine whether a ligand that binds to a receptor or transporter acts as an agonist, antagonist, or inhibitor. For compounds targeting transporters like DAT, the primary functional assay is the measurement of neurotransmitter uptake.

In the case of this compound analogs, their functional activity as DAT inhibitors is typically assessed using in vitro uptake assays. These assays often employ synaptosomes (resealed nerve terminals) isolated from brain regions rich in the target transporter, such as the striatum for DAT, or cell lines stably expressing the transporter. The assay measures the uptake of a radiolabeled substrate, such as [³H]-dopamine, into the synaptosomes or cells. The inhibitory potency of the test compounds is determined by their ability to reduce the uptake of the radiolabeled substrate. The concentration of the compound that inhibits 50% of the specific uptake is the IC₅₀ value.

Furthermore, more advanced functional assays can provide insights into the molecular mechanism of inhibition. For example, studies on benztropine analogs have used substituted cysteine accessibility methods (SCAM) to probe the conformational changes in the DAT induced by ligand binding. drugtargetreview.com These studies have revealed that different inhibitors can stabilize distinct conformational states of the transporter (e.g., outward-facing or inward-facing), which may underlie their varying pharmacological profiles. While specific data for this compound are not publicly detailed, this class of compounds is expected to demonstrate potent inhibition of dopamine uptake in such functional assays.

Cellular Pathway Modulation by Azetidinol Derivatives

Understanding how a compound affects cellular pathways downstream of its primary target is crucial for a comprehensive mechanistic picture. The following sections describe experimental approaches that could be used to investigate the cellular effects of azetidinol derivatives.

Gene Expression Profiling

Gene expression profiling, often performed using techniques like DNA microarrays or RNA sequencing (RNA-Seq), provides a global view of how a compound alters the transcription of thousands of genes in a cell. This can help identify the cellular pathways and biological processes that are modulated by the compound.

For a DAT inhibitor like this compound, treating a relevant cell line (e.g., a dopaminergic neuronal cell line) with the compound and then performing gene expression profiling could reveal changes in genes related to dopamine signaling, neuronal plasticity, cell stress, and other relevant pathways. For example, chronic blockade of DAT could lead to adaptive changes in the expression of dopamine receptors, enzymes involved in dopamine metabolism, or signaling molecules downstream of dopamine receptor activation.

Currently, there are no publicly available studies that have reported on the gene expression profiling of cells treated with this compound or its analogs. Such studies would be highly informative for understanding the long-term cellular adaptations to these compounds and could provide clues about their potential therapeutic effects and side effects.

Signaling Pathway Analysis

Signaling pathway analysis focuses on how a compound affects specific intracellular signaling cascades. This is often investigated using techniques like Western blotting to measure the phosphorylation status of key signaling proteins, or with reporter gene assays that measure the activity of specific transcription factors.

Given that this compound analogs inhibit the dopamine transporter, they would be expected to increase extracellular dopamine levels. This, in turn, would lead to the activation of dopamine receptors and their downstream signaling pathways. For instance, D1-like dopamine receptors typically couple to Gαs proteins and activate the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway, while D2-like receptors often couple to Gαi/o proteins and inhibit this pathway, while also activating others like the MAPK/ERK pathway.

Investigating the effect of these azetidinol derivatives on the phosphorylation of key proteins in these pathways (e.g., PKA substrates, ERK) in relevant cell models would provide direct evidence of their impact on cellular signaling. However, specific studies detailing the signaling pathway analysis for this compound and its analogs are not currently available in the public scientific literature.

Cell-Based Phenotypic Screens

Cell-based phenotypic screens are a powerful approach in drug discovery where compounds are tested for their ability to induce a particular cellular phenotype without a priori knowledge of the molecular target. drugtargetreview.com These screens can uncover novel mechanisms of action and identify compounds with desired cellular effects.

For a class of compounds like the azetidinol derivatives, a phenotypic screen could involve treating various cell lines with the compounds and using high-content imaging to monitor a range of cellular features, such as cell morphology, neurite outgrowth, cell viability, or the localization of specific proteins. For example, in a neuronal cell line, one could screen for compounds that promote neurite outgrowth or protect against a neurotoxin, which could be relevant for neurodegenerative diseases.

Given that these compounds are known DAT inhibitors, a phenotypic screen could also be designed to identify compounds with a specific "atypical" profile, for instance, compounds that inhibit dopamine uptake without causing the psychostimulant-like cellular responses associated with cocaine. To date, no specific cell-based phenotypic screening data for this compound or its analogs have been published.

Elucidation of Molecular Mechanisms Underlying Observed Pharmacological Effects

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the molecular mechanisms of action for the compound This compound . While research exists on structurally related molecules, the precise biological targets and signaling pathways modulated by this specific analog have not been detailed in published studies.

The unique architecture of This compound , featuring a central azetidine ring substituted with a diphenylmethyl group on the nitrogen and both a phenyl and a hydroxyl group at the 3-position, suggests the potential for interaction with a variety of biological targets. The diphenylmethyl moiety is a common pharmacophore found in compounds targeting central nervous system receptors and ion channels. The 3-phenyl-3-hydroxyazetidine core presents a rigid scaffold with hydrogen bonding capabilities that could facilitate specific interactions within protein binding pockets.

However, without experimental data from binding assays, enzyme inhibition studies, or other molecular pharmacology techniques, any discussion of the molecular mechanisms of This compound would be speculative. Structure-activity relationship (SAR) studies on closely related analogs could provide inferential clues, but such data for this exact compound is not currently available in the public domain.

Further research, including in vitro and in vivo pharmacological profiling, is required to elucidate the molecular mechanisms underlying any potential biological activities of This compound .

Pharmacological and Preclinical Evaluation of 1 Diphenylmethyl 3 Phenyl 3 Azetidinol Derivatives

In vitro Pharmacological Profiling Across Various Biological Systems

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a core structural motif in numerous biologically active compounds, including the renowned β-lactam antibiotics. The substitution pattern on this ring system significantly influences the pharmacological activity. This section explores the diverse in vitro pharmacological profiles of various azetidinol (B8437883) and azetidin-2-one (B1220530) derivatives, which share structural similarities with 1-(Diphenylmethyl)-3-phenyl-3-azetidinol.

Antimicrobial Activity Assessments

While no specific antimicrobial data for this compound has been reported, the broader class of azetidin-2-one derivatives has been extensively investigated for its antimicrobial potential. These studies reveal that the antimicrobial efficacy is highly dependent on the nature and position of substituents on the azetidinone ring.

A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. nih.gov Several of these compounds, particularly those with electron-withdrawing groups, demonstrated significant activity against a panel of bacteria and fungi. nih.gov For instance, compounds 5d, 5e, 5f, 5h, 5i, and 5j showed antibacterial activity comparable or superior to the standard drug ampicillin (B1664943). nih.gov Similarly, compounds 5h, 5i, 5j, and 5q displayed good inhibitory activity against fungal strains when compared to clotrimazole. nih.gov

In another study, new pyridine-containing substituted phenyl azetidine-2-one derivatives were synthesized. scirp.org Among these, 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4a ) and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4b ) were identified as the most active compounds against both bacterial and fungal strains. scirp.org

Furthermore, a series of benzophenone (B1666685) fused azetidinone derivatives were synthesized and screened for their antimicrobial properties. nih.gov Compounds 9a, 9e, and 9g from this series exhibited good inhibition against the tested bacterial and fungal strains. nih.gov The antimicrobial activity of these derivatives underscores the potential of the azetidine scaffold as a source of new antimicrobial agents.

| Compound Type | Key Findings | Reference |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Compounds with electron-withdrawing groups showed the highest activity. Several derivatives displayed antibacterial activity comparable to ampicillin and antifungal activity comparable to clotrimazole. | nih.gov |

| Pyridine containing substituted phenyl azetidine-2-one derivatives | 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one were the most active. | scirp.org |

| Benzophenone fused azetidinone derivatives | Compounds 9a, 9e, and 9g demonstrated good inhibition against tested bacterial and fungal strains. | nih.gov |

| Sulfonamide-containing azetidin-2-ones | Many derivatives exhibited significant antifungal activity against Colletotrichum capsici, with some showing activity comparable to fluconazole. | nih.gov |

Antiviral Efficacy Studies

Specific antiviral efficacy studies for this compound are not available in the current literature. However, research on related azetidin-2-one derivatives has shown some promise in this area.

A study on novel substituted phenyl azetidine-2-one sulphonyl derivatives revealed weak antiviral activity against a range of viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov Similarly, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, which share some structural features with azetidinones, were tested for antiviral activity. nih.gov Selected compounds from this series showed considerable activity against several Herpes simplex virus strains, Vaccinia virus, Human Coronavirus (229E), and other viruses. nih.gov Specifically, compound 5h from this thiazolidinone series exhibited low antiviral activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD). nih.gov

These findings suggest that while the azetidine scaffold may not be a potent antiviral pharmacophore on its own, its derivatives, particularly when combined with other heterocyclic systems like thiazolidinone, can exhibit antiviral properties.

| Compound Series | Viruses Tested | Activity Level | Reference |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, Influenza B virus | Weak | nih.gov |

| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Herpes simplex virus-1(KOS), Herpes simplex virus-2 (G), Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Sindbis virus, Coxsackie virus B4, Yellow Fever virus, Influenza A, B virus, HIV-1, HIV-2 | Considerable (for some derivatives) | nih.gov |

Anticancer Activity in Cell Lines

There is no reported data on the anticancer activity of this compound. However, various derivatives of the azetidin-2-one and other related heterocyclic systems have been evaluated for their potential as anticancer agents.

A series of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cell lines. mdpi.comresearchgate.net Several derivatives demonstrated high efficacy, with compounds AZ-5, 9, 10, 14, and 19 showing significant percentage of inhibition at various concentrations. mdpi.comresearchgate.net

In a different study, new 1,2,3-triazole-amino acid conjugates were synthesized and showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com Furthermore, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity. nih.gov Compounds 19 and 21 from this series showed potent activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov

Benzothiazole derivatives, which are also heterocyclic compounds, have been extensively studied as anticancer agents, showing broad-spectrum activity against various cancer cell lines through multiple mechanisms. nih.gov These findings highlight the potential of heterocyclic compounds, including those with an azetidine core, as a source for the development of new anticancer drugs.

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |

| 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives | MCF-7 (breast cancer) | High efficacy with significant inhibition at various concentrations for several derivatives. | mdpi.comresearchgate.net |

| 1,2,3-Triazole-amino acid conjugates | MCF7 (breast cancer), HepG2 (liver cancer) | Significant antiproliferative activity at <10 µM concentration. | mdpi.com |

| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives | MGC 80-3, HCT-116, CHO, HepG2, DU145, CT-26, A549 | Potent anticancer activity with low micromolar IC50 values for several derivatives. | nih.gov |

| Phenylthiazolyl-7-azaindole derivatives | ~60 human cancer cell lines | Inhibitory effects at micromolar to nanomolar concentrations. | nih.gov |

Anti-inflammatory Response Evaluation

No specific studies on the anti-inflammatory properties of this compound were found. However, research on related heterocyclic compounds has demonstrated significant anti-inflammatory effects.

A series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives, which contain a phenyl group on a nitrogen-containing heterocycle, were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds showed inhibition of carrageenan-induced edema, with compound 4j being the most potent, showing even greater inhibition than the standard drug indomethacin. nih.gov

Another study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid also reported significant anti-inflammatory activity. nih.gov Furthermore, derivatives of phenyl-pyrazolone, structurally related to phenidone, have been evaluated, with some showing edema reduction comparable to indomethacin. nih.gov The anti-inflammatory activity of these compounds was found to be related to their lipophilicity. nih.gov

These studies suggest that the presence of a phenyl group on a heterocyclic scaffold can contribute to anti-inflammatory activity, indicating a potential area of investigation for derivatives of this compound.

| Compound Series | In Vivo Model | Key Findings | Reference |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Carrageenan-induced edema | Inhibition of edema ranging from 25% to 83.3%. Compound 4j was more potent than indomethacin. | nih.gov |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Not specified | Significant anti-inflammatory activity observed. | nih.gov |

| Phenyl-pyrazolone derivatives | Croton oil ear test in mice | Derivative 5h reduced edema similarly to indomethacin. Activity was related to lipophilicity. | nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative | Carrageenan-induced peritonitis, subcutaneous air pouch test | Reduced leukocyte migration and inflammatory cytokine levels. | nih.gov |

Analgesic Properties Investigation

Direct investigations into the analgesic properties of this compound are absent from the scientific literature. However, studies on structurally related heterocyclic compounds have revealed analgesic potential.

The same series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives that showed anti-inflammatory activity were also tested for their analgesic effects. nih.gov The compounds demonstrated protection in the range of 53-66%, with compound 4j being the most active. nih.gov

Another study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid reported significant local analgesic activity. nih.gov Additionally, a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives were synthesized and investigated for their analgesic properties. nih.gov Compound AS2 from this series emerged as the most active in exhibiting analgesic activity. nih.gov

These findings suggest that heterocyclic structures bearing phenyl or substituted phenyl groups can possess analgesic properties, a potential characteristic that could be explored for this compound derivatives.

| Compound Series | In Vivo Model | Key Findings | Reference |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Acetic acid-induced writhing | Percent protection ranging from 53% to 66%. | nih.gov |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Not specified | Significant local analgesic activity. | nih.gov |

| 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives | Tail-flick technique | Compound AS2 was the most active analgesic. | nih.gov |

| Benzothiazole derivatives | Acetic acid-induced writhing | Compounds 17c, 17g, and 17i showed significant analgesic activity. | nih.gov |

Central Nervous System (CNS) Activity (e.g., anticonvulsant, antidepressant)

There is no specific information available regarding the central nervous system (CNS) activity of this compound. However, the azetidinone scaffold has been explored for its potential to modulate CNS activity.

Azetidin-2-one derivatives have been reported to possess CNS depressant activities. nih.gov Furthermore, a study evaluating various azetidin-2-one derivatives for their CNS modulating activities found that some compounds exhibited anti-anxiety, nootropic (cognition-enhancing), anti-catatonic, and anti-dyskinetic effects. nih.gov For example, test compound 5a showed significant anxiolytic activity, while compounds 5b, 5n, and 5j displayed nootropic effects. nih.gov Compound 5c demonstrated anti-catatonic and anti-dyskinetic properties, suggesting a potential interaction with dopaminergic pathways. nih.gov

These findings indicate that the azetidinone core structure can be a valuable template for the design of novel CNS-active agents. The specific substitutions on the azetidine ring, such as the diphenylmethyl and phenyl groups in the title compound, would likely play a crucial role in determining the nature and potency of any potential CNS effects.

| Compound Series | CNS Activity | Key Findings | Reference |

| Azetidin-2-one derivatives | CNS depressant | General CNS depressant activity reported. | nih.gov |

| Various azetidin-2-one derivatives | Anti-anxiety, Nootropic, Anti-catatonic, Anti-dyskinetic | Specific derivatives showed significant activity in various CNS models, suggesting modulation of different neurotransmitter systems. | nih.gov |

In vivo Efficacy Studies in Relevant Animal Models of Disease

The in vivo efficacy of this compound derivatives, as potential dopamine (B1211576) transporter (DAT) inhibitors, would be evaluated in established animal models of neurological and psychiatric disorders where dopamine dysregulation is a key pathological feature. These models are crucial for determining the therapeutic potential of these compounds before they can be considered for human trials. wikipedia.org

Establishment of Disease Models

The selection of appropriate animal models is critical for assessing the therapeutic potential of this compound and its analogs. Given their presumed action as dopamine reuptake inhibitors, the most relevant models would be those for Parkinson's disease and depression. nih.govwikipedia.org

For Parkinson's Disease , neurotoxin-based models are commonly employed to mimic the progressive loss of dopaminergic neurons seen in the human condition. nih.govmdpi.com The most widely used models include:

The 6-hydroxydopamine (6-OHDA) model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of rodents. nih.govcriver.com This leads to a rapid and significant loss of dopaminergic neurons, replicating a key hallmark of Parkinson's disease. criver.com To ensure the selective uptake of 6-OHDA into dopaminergic neurons, animals are often pre-treated with a norepinephrine (B1679862) transporter (NET) inhibitor. mdpi.com

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This model is frequently used in mice and non-human primates. mdpi.comcriver.com MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction. mdpi.com

For Depression , several behavioral models are utilized to assess the antidepressant-like effects of test compounds. wikipedia.orgnih.gov These models are designed to induce a state of "behavioral despair" or anhedonia (the inability to feel pleasure), which are core symptoms of depression. wikipedia.org Relevant models include:

Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time considered an indicator of antidepressant efficacy. nih.gov

Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails and measuring the duration of their immobility. nih.gov

Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a depressive-like state, which can be assessed through various behavioral tests, including anhedonia (e.g., reduced sucrose (B13894) preference). wikipedia.org

The establishment of these models involves careful surgical procedures (for neurotoxin models), controlled environmental manipulations (for stress models), and rigorous behavioral assessments to confirm the desired pathological or behavioral phenotype before the administration of the test compounds.

Efficacy Endpoints and Biomarker Analysis

Once the disease models are established, the efficacy of this compound derivatives is evaluated using a combination of behavioral endpoints and biological markers.

Behavioral Endpoints:

In Parkinson's disease models , motor function is the primary behavioral endpoint. This is often assessed using:

Rotational Behavior Test: In unilaterally lesioned animals (e.g., with 6-OHDA), the administration of a dopamine agonist induces turning behavior. A reduction in this rotational asymmetry following treatment with a test compound suggests a therapeutic effect.

Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb for support during exploration of a cylinder.

Gait Analysis: Sophisticated systems can be used to analyze various aspects of an animal's gait, such as stride length and paw placement, to detect subtle motor deficits and their reversal by treatment. criver.com

In depression models , the key behavioral endpoints are related to mood and motivation:

Immobility Time: As mentioned for the FST and TST, a reduction in the time spent immobile is a primary indicator of antidepressant-like activity. nih.gov

Sucrose Preference: In the CMS model, an increase in the consumption of a sweetened solution over plain water indicates a reversal of anhedonia. nih.gov

Biomarker Analysis:

Biomarkers provide objective measures of a drug's effect on the underlying biology of the disease. For DAT inhibitors like the this compound series, key biomarkers would include:

Dopamine Transporter (DAT) Occupancy: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging with specific radioligands can be used to measure the extent to which the test compound binds to and occupies the dopamine transporter in the brain. nih.govmdsabstracts.orgnih.gov This is a direct measure of target engagement.

Neurochemical Analysis: Techniques like microdialysis can be used to measure the extracellular levels of dopamine and its metabolites (such as DOPAC and HVA) in specific brain regions (e.g., the striatum) to confirm that the DAT inhibitor is increasing synaptic dopamine concentrations. criver.com

Immunohistochemistry: Following the completion of behavioral testing, brain tissue can be analyzed to quantify the extent of dopaminergic neuron survival (in Parkinson's models) or to look for markers of neurogenesis or synaptic plasticity (in depression models). criver.com

The table below provides a hypothetical summary of efficacy endpoints that would be assessed for a novel this compound derivative.

| Disease Model | Animal Species | Efficacy Endpoints | Biomarkers |

| 6-OHDA Model of Parkinson's Disease | Rat | Reduction in amphetamine-induced rotations, Improved forelimb use in the cylinder test | Increased striatal dopamine levels (microdialysis), Protection of dopaminergic neurons (immunohistochemistry), DAT occupancy (PET/SPECT) |

| MPTP Model of Parkinson's Disease | Mouse | Improved motor coordination on the rotarod, Normalized gait parameters | Increased striatal dopamine and metabolite levels (HPLC), DAT occupancy (PET/SPECT) |

| Forced Swim Test (Depression) | Mouse/Rat | Decreased immobility time | Increased hippocampal neurogenesis markers |

| Chronic Mild Stress (Depression) | Rat | Increased sucrose preference | Normalization of stress hormone levels (e.g., corticosterone) |

Preclinical Pharmacokinetic (PK) Investigations

The preclinical pharmacokinetic evaluation of this compound derivatives is essential to understand how the body processes these compounds. These studies are critical for predicting human pharmacokinetics and for designing safe and effective dosing regimens for potential clinical trials. nih.govacs.orgnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize the fate of a drug from the time it is administered until it is eliminated from the body. For central nervous system (CNS) drugs like the this compound series, a key focus is on their ability to cross the blood-brain barrier. nih.govacs.org

Absorption: The rate and extent to which the drug is absorbed into the bloodstream after administration are determined. This is often assessed in animal models (e.g., rats, dogs) following oral and intravenous administration.

Distribution: This aspect of the studies investigates where the drug goes in the body after absorption. For CNS-active compounds, it is crucial to determine the brain-to-plasma concentration ratio to confirm that the drug can effectively reach its target in the brain. acs.org

Metabolism: These studies identify the metabolic pathways of the drug and the enzymes responsible for its biotransformation, which primarily occurs in the liver by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using liver microsomes from different species (including human) are conducted to predict human metabolism.

Excretion: The routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces) are determined.

A hypothetical ADME profile for a promising this compound derivative is presented in the table below.

| ADME Parameter | In Vitro/In Vivo Model | Hypothetical Result |

| Absorption | ||

| Oral Bioavailability | Rat | > 40% |

| Distribution | ||

| Plasma Protein Binding | Mouse, Rat, Human Plasma | < 95% |

| Blood-Brain Barrier Penetration (Brain/Plasma Ratio) | Rat | > 1 |

| Metabolism | ||

| Metabolic Stability (t1/2 in liver microsomes) | Human, Rat | > 30 minutes |

| Major Metabolizing Enzymes | Human Liver Microsomes | CYP3A4, CYP2D6 |

| Excretion | ||

| Primary Route of Elimination | Rat | Renal |

Metabolite Identification and Profiling

Identifying the metabolites of a new drug candidate is a critical step in preclinical development. nih.gov Some metabolites may be pharmacologically active, while others could be toxic.

In Vitro Metabolism: The test compound is incubated with liver microsomes or hepatocytes to generate metabolites, which are then identified using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

In Vivo Metabolism: Plasma, urine, and feces samples from animals dosed with the compound are analyzed to identify the metabolites formed in a living system. mdpi.com

Drug-Drug Interaction Potential

Since patients with CNS disorders are often on multiple medications, it is crucial to evaluate the potential for drug-drug interactions (DDIs). nih.govscielo.brscielo.brbiopharmaservices.com

CYP450 Inhibition/Induction: In vitro assays are used to determine if the this compound derivative can inhibit or induce the activity of major CYP450 enzymes. nih.gov Inhibition of these enzymes can lead to increased concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of other drugs.

Transporter Interactions: Studies are also conducted to assess whether the compound is a substrate or inhibitor of important drug transporters, such as P-glycoprotein (P-gp), which can affect drug absorption and distribution. nih.gov

A hypothetical summary of the DDI potential for a lead candidate is shown below.

| Interaction Type | Assay | Hypothetical Finding | Clinical Implication |

| CYP450 Inhibition | In vitro incubation with human CYP isoforms | Moderate inhibitor of CYP2D6 | Potential for interaction with other drugs metabolized by CYP2D6 |

| CYP450 Induction | In vitro incubation with human hepatocytes | No significant induction of major CYP isoforms | Low risk of decreasing the efficacy of co-administered drugs |

| P-gp Interaction | Caco-2 cell permeability assay | Not a P-gp substrate or inhibitor | Low risk of P-gp mediated drug interactions |

Preclinical Toxicological Assessments and Safety Pharmacology

Comprehensive toxicological and safety pharmacology studies are critical components of the preclinical evaluation of any new chemical entity. These studies are designed to identify potential toxicities, establish a safety margin, and inform the design of initial clinical trials in humans. For this compound and its derivatives, this evaluation would follow established international regulatory guidelines.

Acute and Sub-chronic Toxicity Studies

Acute toxicity studies are typically the first step in a toxicological assessment. They involve the administration of a single, high dose of the test compound to animal models, usually rodents, to determine the immediate effects on health and the median lethal dose (LD50). Sub-chronic toxicity studies, on the other hand, involve repeated daily dosing over a longer period (e.g., 28 or 90 days) to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

No publicly available data from acute or sub-chronic toxicity studies for this compound could be located.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are conducted to assess the potential of a compound to damage genetic material (DNA), which could lead to mutations or cancer. A standard battery of tests is typically employed, including:

Ames test: A bacterial reverse mutation assay to detect gene mutations.

In vitro mammalian cell chromosomal aberration test or mouse lymphoma assay: To assess for chromosomal damage or gene mutations in mammalian cells.

In vivo micronucleus test: An assay in rodents to evaluate chromosomal damage in bone marrow cells.

Specific results from genotoxicity and mutagenicity evaluations for this compound are not available in the public record.

Cardiotoxicity and Neurotoxicity Screening

Safety pharmacology studies focus on the potential adverse effects of a compound on major physiological systems.

Cardiotoxicity Screening: A key component of this is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential of a compound to block the potassium ion channel and prolong the QT interval, a risk factor for serious cardiac arrhythmias. Further cardiovascular assessments in animal models would evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Neurotoxicity Screening: This involves a functional observational battery (FOB) in rodents to screen for effects on behavior, motor function, and autonomic responses.

No specific data from cardiotoxicity or neurotoxicity screening for this compound has been published.

Evaluation of Therapeutic Index and Risk-Benefit Profile

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI indicates a wider margin of safety.

Therapeutic Index (TI) = Toxic Dose / Effective Dose

Without efficacy and toxicology data, an evaluation of the therapeutic index and a formal risk-benefit profile for this compound cannot be constructed.

Therapeutic Applications and Drug Discovery Potential of Azetidinol Scaffolds

Exploration of Diverse Therapeutic Areas for Azetidinol-Based Agents

The azetidinol (B8437883) scaffold is a key structural motif found in a variety of therapeutically promising agents. temple.edumdpi.com Due to their unique chemical properties and structural rigidity, these compounds have been investigated for a wide range of biological activities. temple.edumdpi.com While direct research on the biological effects of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is not extensively documented in publicly available literature, the known activities of related azetidinol and azetidinone derivatives provide a basis for exploring its potential across several therapeutic domains.

Antibacterial and Antifungal Agent Development

The 2-azetidinone ring is a core structural feature of broad-spectrum β-lactam antibiotics, including penicillins and cephalosporins, which are widely used to treat bacterial infections. nih.gov The search for new and more effective antimicrobial agents continues to drive research into novel azetidinone derivatives to combat developing resistance. nih.gov Studies on various synthesized azetidinone derivatives have demonstrated their potential as both antibacterial and antifungal agents. nih.govnih.gov For example, certain novel 2-azetidinone derivatives have shown good antifungal activity against pathogens like Thielaviopsis paradoxa. nih.gov Other research has highlighted that specific azetidin-2-one (B1220530) derivatives exhibit moderate to good activity against various bacterial and fungal strains when compared to standard drugs like Streptomycin and Fluconazole. temple.edu

Although these findings relate to the broader class of azetidinones, they underscore the potential of the azetidine (B1206935) scaffold in developing new anti-infective therapies. Specific antibacterial or antifungal studies on this compound are not prominently reported.

Antineoplastic Drug Design

Azetidine-containing compounds have shown significant promise in the field of oncology. A conformational restriction strategy was employed to design and synthesize analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety was used to replace a phenylethyl group. nih.gov This highlights the utility of the 3-aryl-azetidine scaffold, which is present in this compound. These TZT-1027 analogues demonstrated moderate to excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. nih.gov

Furthermore, various series of 2-azetidinone derivatives have been synthesized and evaluated for their in vitro anticancer activities against cell lines such as breast cancer (MCF7) and HeLa. nih.govmdpi.com Some of these synthesized compounds exhibited notable anticancer potential. nih.govnih.gov For instance, certain 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% against MCF-7 cell lines. nih.gov These findings suggest that the azetidine scaffold is a viable starting point for the design of novel antineoplastic drugs.

Table 1: Examples of Antiproliferative Activity in Azetidine Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| TZT-1027 Analogue (1a) | A549 (Lung) | IC₅₀ = 2.2 nM | nih.gov |

| TZT-1027 Analogue (1a) | HCT116 (Colon) | IC₅₀ = 2.1 nM | nih.gov |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) | MCF7 (Breast) | Most potent in its series | nih.gov |

| Thiazole (B1198619) conjugated 2-azetidinone (Compound 9) | HeLa (Cervical) | IC₅₀ = 58.86 µM | mdpi.com |

Neurological and Psychiatric Disorder Treatments

The azetidine scaffold is particularly relevant for developing treatments for central nervous system (CNS) disorders. mdpi.com The compound 1-(Diphenylmethyl)-3-hydroxyazetidine, which is structurally related to this compound, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. fishersci.camdpi.com Its utility in creating complex molecules for this purpose enhances its value in medicinal chemistry. fishersci.ca Azetidines have been incorporated into a number of CNS-affecting compounds and are useful for creating CNS-focused chemical libraries. mdpi.com

Research has shown that specific azetidin-3-ol (B1332694) derivatives, such as T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), are being investigated as potential therapeutic agents for Alzheimer's disease. mdpi.com This compound has been shown to protect against neurotoxicity in mouse models, suggesting its potential for treating neurodegenerative disorders related to oxidative stress, like Parkinson's disease. mdpi.com The development of various agents for neurological and psychiatric conditions often involves scaffolds that can effectively cross the blood-brain barrier and interact with CNS targets. mdpi.com

Anti-inflammatory and Immunomodulatory Therapies

Azetidinone derivatives have also been explored for their anti-inflammatory properties. A study on new azetidine-2-one derivatives of ferulic acid demonstrated significant in vivo anti-inflammatory effects in both acute and chronic inflammation models in rats. One of the most active compounds in that series showed an anti-inflammatory effect comparable to the standard drugs diclofenac (B195802) and indomethacin.

The mechanism of action for the anti-inflammatory and immunomodulatory effects of various compounds often involves the regulation of pro-inflammatory cytokines and key signaling pathways. For instance, some heterocyclic compounds exert their effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which reduces the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. While direct studies on this compound are not available, the proven anti-inflammatory potential of related azetidinone structures suggests this could be a fruitful area of investigation.

Table 2: Anti-inflammatory Activity of Azetidin-2-one Derivatives of Ferulic Acid

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| Compound 6b (R = 4-F) | Acute inflammation (rat) | 96.66% inhibition (comparable to indomethacin) | |

| Compound 6b (R = 4-F) | Chronic inflammation (rat) | 76.02% inhibition of granulation tissue |

Rational Drug Design Strategies Guided by SAR and Mechanistic Insights

Rational drug design leverages the understanding of a biological target or the pharmacochemical properties of known active molecules to develop new therapeutic agents. For scaffolds like azetidinol, these strategies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) is a powerful approach. LBDD uses the structural and physicochemical properties of known active ligands to build a model, known as a pharmacophore, which defines the essential features required for biological activity. This method is effective for understanding the structure-activity relationships (SAR) within a class of compounds.

The azetidine scaffold is well-suited for LBDD because its conformational rigidity helps in defining the spatial arrangement of functional groups necessary for target binding. By analyzing a set of active and inactive azetidinol derivatives, a pharmacophore model can be developed to guide the design of new molecules with potentially higher affinity and selectivity. This approach has been successfully used to identify novel hits from large compound databases for various targets, including those for antimicrobial agents. While no specific LBDD studies focusing on this compound were found, the principles of LBDD are directly applicable to the exploration of its therapeutic potential by comparing it with other known active azetidinol-based agents.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to guide the design of potent and selective inhibitors. The goal of SBDD is to design molecules that fit precisely into the binding site of the target, forming favorable interactions that lead to a desired biological response. The rigid nature of the azetidinol scaffold makes it particularly well-suited for SBDD approaches.

While specific SBDD studies on this compound are not extensively documented in the public domain, the principles can be readily applied by examining related structures. For instance, studies on 3-aryl-3-arylmethoxy-azetidines have demonstrated their potential as high-affinity ligands for monoamine transporters, including the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov These transporters are critical targets for the treatment of various central nervous system (CNS) disorders.

In the context of this compound, the SBDD process would involve:

Target Identification and Validation: Identifying a biological target for which modulation could lead to a therapeutic benefit. Given the structural similarity to known monoamine transporter ligands, targets like SERT and DAT would be logical starting points.

Structural Elucidation: Obtaining the high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, often in complex with a known ligand.